4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one
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Overview
Description
4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one is a complex organic compound that features a benzothiazole moiety linked to a methoxy-substituted cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzothiazole with an aldehyde in the presence of a base such as piperidine or pyridine.
Microwave Irradiation: This method accelerates the reaction process and often results in higher yields.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst like sulfuric acid (H2SO4) or Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Scientific Research Applications
4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is investigated for its antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler analog with similar biological activity.
Benzoxazole Derivatives: Compounds with a similar structure but containing an oxygen atom instead of sulfur.
Uniqueness
4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one is unique due to its combined benzothiazole and methoxycyclohexadienone structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
647026-37-7 |
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Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-(1,2-benzothiazol-3-yliminomethyl)-2-methoxyphenol |
InChI |
InChI=1S/C15H12N2O2S/c1-19-13-8-10(6-7-12(13)18)9-16-15-11-4-2-3-5-14(11)20-17-15/h2-9,18H,1H3 |
InChI Key |
GYFDKJCJDYWLFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=NSC3=CC=CC=C32)O |
Origin of Product |
United States |
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